molecular formula C19H25N9O B12263060 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12263060
M. Wt: 395.5 g/mol
InChI Key: IBJVDEQGEXBTPH-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products depend on the specific reaction conditions but can include various substituted purines and pyrimidines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology

In biological research, it is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C19H25N9O

Molecular Weight

395.5 g/mol

IUPAC Name

4-[2-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H25N9O/c1-14-23-15(11-16(24-14)27-7-9-29-10-8-27)26-3-5-28(6-4-26)19-17-18(20-12-21-19)25(2)13-22-17/h11-13H,3-10H2,1-2H3

InChI Key

IBJVDEQGEXBTPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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